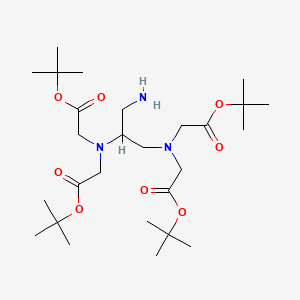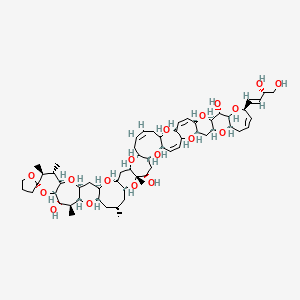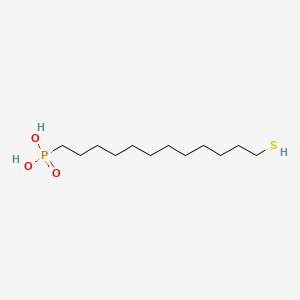
D,L-2-Phenylglycine-d5
Übersicht
Beschreibung
D,L-2-Phenylglycine-d5 is a labeled phenylglycine . It is a non-proteinogenic alpha amino acid related to alanine, but with a phenyl group in place of the methyl group .
Synthesis Analysis
The synthesis of D,L-2-Phenylglycine-d5 can be achieved through various methods. One approach involves the transformation of mandelic acid to give enantiopure D-phenylglycine . Another method involves the chemical attachment of D-phenylglycine on L-dopa to form D-phenylglycine-L-dopa as a dipeptide prodrug of L-dopa .Molecular Structure Analysis
The molecular formula of D,L-2-Phenylglycine-d5 is C8H4D5NO2 . The molecular weight is 156.19 .Chemical Reactions Analysis
D,L-2-Phenylglycine-d5 can undergo various chemical reactions. For instance, the ester methyl α‐phenylglycinate is used to convert carboxylic acids into homologated unsaturated ketones. These reactions proceed via cyclization of phenylglycinamides to oxazolones, which can be reductively cleaved with chromous reagents .Wissenschaftliche Forschungsanwendungen
Fermentative Production and Genetic Engineering
D,L-2-Phenylglycine-d5 (Phg) is a non-proteinogenic amino acid with significant applications in the fine chemical industry, particularly as a precursor for semi-synthetic β-lactam antibiotics. Advances in genetic engineering have enabled the development of synthetic biology-derived pathways for the fermentative production of Phg. For instance, by manipulating the L-Phg operon from Streptomyces pristinaespiralis and the stereo-inverting aminotransferase gene hpgAT from Pseudomonas putida, researchers have constructed artificial operons that enhance Phg production. This approach represents a promising alternative to traditional chemical synthesis, offering a more sustainable production method for Phg (Moosmann et al., 2020).
Metabolic Engineering for D-Phenylglycine Production
Metabolic engineering of bacterial pathways, such as in E. coli, has been explored for the production of D-Phenylglycine (D-Phg), an important building block for semi-synthetic penicillins and cephalosporins. By introducing an artificial biosynthesis pathway involving enzymes from various microbial sources, it has become possible to produce D-Phg fermentatively, starting from glucose. This approach signifies a significant leap in the biotechnological production of this amino acid (Müller et al., 2006).
Structural and Biosynthetic Studies
Phenylglycine-type amino acids are key components in numerous peptide natural products, including antibiotics and biologically active peptides. Research has focused on understanding their structures, properties, and biosynthetic pathways. The study of these non-proteinogenic amino acids also holds importance for medicinal chemistry due to their unique characteristics and roles in natural products (Al Toma et al., 2015).
Biocatalysis and Enzymatic Synthesis
Enzymes specific for D-Phenylglycine, such as D-Phg aminotransferase from Pseudomonas stutzeri, have been characterized for their potential in synthesizing enantiomerically pure D-Phenylglycine. This enzymatic approach offers an alternative to chemical synthesis, potentially leading to more environmentally friendly and efficient production methods (Wiyakrutta & Meevootisom, 1997).
Biotechnological and Pharmaceutical Applications
The application of D,L-2-Phenylglycine-d5 extends to various biotechnological and pharmaceutical fields. It is used in the synthesis of semisynthetic antibiotics and pesticides, and its enzymatic resolution offers a route for the production of both D- and L-enantiomers, which are crucial for different industrial applications (Takenaka et al., 2013).
Wirkmechanismus
Target of Action
D,L-2-Phenylglycine-d5 is a deuterium-labeled form of 2-Phenylglycine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers in drug development processes . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
2-phenylglycine, the non-deuterated form of this compound, is known to be a metabolite in breast milk during the w2 to w4 lactation period . This suggests that it may play a role in certain metabolic processes.
Pharmacokinetics
It is known that the substitution of hydrogen with deuterium in drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Eigenschaften
IUPAC Name |
2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858303 | |
| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-2-Phenylglycine-d5 | |
CAS RN |
358731-96-1 | |
| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde](/img/structure/B586953.png)


